B1578448 Odorranain-H1 antimicrobial peptide

Odorranain-H1 antimicrobial peptide

Cat. No.: B1578448
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Odorranain-H1 is a 23-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the diskless odorous frog Odorrana grahami. Its sequence, GLLRASSVWGRKYYVDLAGCAKA, features a unique N-terminal motif (GLLR) that distinguishes it from related peptides like odorranain-W1 . Odorranain-H1 demonstrates broad-spectrum antimicrobial activity, with notable efficacy against Helicobacter pylori (minimum inhibitory concentration [MIC] values in the micromolar range), making it the first naturally occurring amphibian-derived peptide reported to target this pathogen . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions between its cationic residues and anionic bacterial lipid bilayers, a common trait among amphibian AMPs . The peptide’s cDNA has been successfully cloned, enabling further molecular and functional studies .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIFGKILGVGKKVLCGLSGVC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Sequence and Structural Comparison

Odorranain-H1 shares structural homology with other amphibian AMPs but exhibits distinct functional properties due to sequence variations. Key comparisons include:

Peptide Sequence Source Key Activity Unique Features
Odorranain-H1 GLLRASSVWGRKYYVDLAGCAKA Odorrana grahami Anti-H. pylori, broad-spectrum GLLR N-terminus; first anti-H. pylori AMP
Odorranain-W1 FLPVLAGIAAKVVPALASLACKA Odorrana grahami Broad-spectrum bacteria, fungi Lacks GLLR motif; lower anti-H. pylori potency
Odorranain-K1 Not fully published Odorrana grahami Synergistic with nigrocin-OG peptides Enhances nigrocin-OG13/OG21 activity
Nigrocin-OG13 Not fully published Odorrana grahami Gram-negative bacteria Synergizes with Odorranain-K1
Odorranain-H-RA1 TMKKPLLLLFSLGTINLSLCQ Odorrana andersonii Broad-spectrum 21-amino acid length; high proteolytic stability
Odorranain-I1 GFFTLIKAANKLINKTVNKEAGKGGLEIMA Odorrana grahami Antimicrobial, antifungal 30-amino acid length; distinct helical structure

Functional and Mechanistic Differences

  • Anti-H. pylori Activity : Odorranain-H1 is uniquely effective against H. pylori, a trait absent in odorranain-W1 and nigrocin-OG peptides .
  • Structural Determinants : The GLLR motif in Odorranain-H1 may enhance its interaction with H. pylori membranes compared to the FLPV motif in odorranain-W1 .

Physicochemical and Pharmacokinetic Properties

  • Charge and Hydrophobicity : Odorranain-H1 has a net charge of +4 (due to lysine and arginine residues) and moderate hydrophobicity, optimizing its membrane disruption capability. In contrast, Odorranain-H-RA1 has a higher positive charge (+5) but shorter length, which may limit its target range .
  • Stability : Odorranain-H-RA1 exhibits >95% purity and stability under physiological conditions, whereas Odorranain-H1’s susceptibility to proteases remains uncharacterized .

Classification and Database Cross-Referencing

  • APD2 Database : Odorranain-H1 aligns with the "Odorranain" family but lacks direct homologs in the Antimicrobial Peptide Database (APD2). Temporin-H (38% similarity) and Alyteserin-2b (35% similarity) share partial sequence overlap but differ in host organisms and targets .
  • Rough Set Classification : Odorranain-H1 clusters with AMPs having high α-helical content and cationic charge, as per physicochemical classification methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.